molecular formula C16H16ClN3O2 B11167455 N-(5-chloropyridin-2-yl)-4-[(2-methylpropanoyl)amino]benzamide

N-(5-chloropyridin-2-yl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11167455
M. Wt: 317.77 g/mol
InChI Key: HFTWIVJTFKKGSR-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a benzamide moiety linked to an isobutyramide group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide typically involves multi-step organic reactions. One common method starts with the chlorination of 2-aminopyridine to obtain 5-chloro-2-aminopyridine. This intermediate is then coupled with 4-aminobenzamide under appropriate conditions to form the desired product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide or nitrile groups.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide: Similar structure but with the chlorine atom at a different position on the pyridine ring.

    N-(5-Bromopyridin-2-yl)-4-(2-methylpropanamido)benzamide: Bromine atom instead of chlorine on the pyridine ring.

    N-(5-Chloropyridin-2-yl)-4-(2-ethylpropanamido)benzamide: Different alkyl group on the amide moiety.

Uniqueness

N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-(5-Chloropyridin-2-yl)-4-(2-methylpropanamido)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C16H16ClN3O2/c1-10(2)15(21)19-13-6-3-11(4-7-13)16(22)20-14-8-5-12(17)9-18-14/h3-10H,1-2H3,(H,19,21)(H,18,20,22)

InChI Key

HFTWIVJTFKKGSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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